Pyridinoline

描述

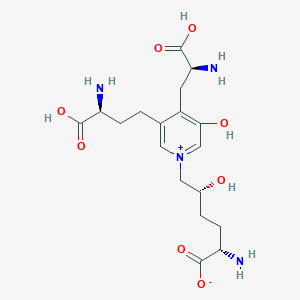

Pyridinoline, also known as hydroxylysylthis compound, is a fluorescent cross-linking compound found in collagen fibers. It is derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase. This compound is present in the collagen of bones and cartilage but is absent in the collagen of the skin. It is not found in newly synthesized collagen and is formed from aldimine cross-links during the maturation of collagen fibers .

准备方法

Pyridinoline can be isolated from bovine Achilles tendons. The preparation involves hydrolysis and purification processes. The compound is typically isolated using high-performance liquid chromatography (HPLC) with fluorescence detection. The reaction conditions often include the use of heptafluorobutyric acid as an ion-pairing agent .

化学反应分析

Pyridinoline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Clinical Diagnostics

Pyridinoline as a Biomarker

This compound is widely recognized as a urinary marker for bone resorption. It is particularly useful in diagnosing and monitoring conditions such as osteoporosis and osteoarthritis. The measurement of PYD levels can indicate changes in bone turnover, which is crucial for assessing the effectiveness of anti-resorptive therapies.

Data Table: this compound Measurement Techniques

Case Study: Monitoring Osteoporosis Treatment

In a study involving 172 healthy individuals and 63 patients with metabolic bone disease, significant differences in urinary PYD levels were observed. Patients exhibited higher concentrations of free PYD compared to healthy controls, indicating increased bone resorption associated with their conditions . This highlights the utility of PYD measurements in clinical settings.

Exercise Physiology

Impact of Exercise on this compound Levels

Research has shown that physical activity influences this compound cross-linking in bones. A study demonstrated that exercise increased total mature cross-linking, including this compound, thereby enhancing the mechanical properties of bone . This suggests that regular exercise may play a protective role against bone density loss.

Data Table: Effects of Exercise on this compound Levels

| Exercise Type | Duration (weeks) | Change in this compound Levels |

|---|---|---|

| Aerobic Exercise | 8 | Increased total mature cross-links |

| Resistance Training | 8 | Enhanced mechanical properties |

Research on Metabolic Bone Diseases

This compound in Disease Mechanisms

This compound has been implicated in various metabolic bone diseases. For instance, its levels can reflect the severity of conditions like Ehlers-Danlos Syndrome (EDS). A marked increase in the fDPD:fPYD ratio was observed in a patient with type VI EDS, indicating altered collagen metabolism .

Case Study: Osteoarthritis Research

In research focusing on osteoarthritis, this compound cross-link formation was correlated with lysyl hydroxylase expression. This connection underscores the role of this compound in understanding disease mechanisms and potential therapeutic targets .

作用机制

Pyridinoline exerts its effects by acting as a cross-linking agent in collagen fibers. It forms stable cross-links between lysyl and hydroxylysyl residues, contributing to the mechanical strength and stability of collagen. The molecular target of this compound is the collagen fiber, and the pathway involved includes the enzymatic action of lysyl oxidase .

相似化合物的比较

Pyridinoline is unique compared to other collagen cross-linking compounds due to its specific formation from lysyl and hydroxylysyl residues. Similar compounds include:

Deoxythis compound: Another collagen cross-linking compound, but it lacks the hydroxyl group present in this compound.

Pyrrole and Pyrrolidinone Derivatives: These compounds also form cross-links in collagen but have different chemical structures and properties.

This compound’s uniqueness lies in its specific role in collagen cross-linking and its prevalence in bone and cartilage collagen, making it a valuable biomarker for bone-related diseases .

生物活性

Pyridinoline (PYD) is a cross-linking compound derived from collagen, primarily found in bone and cartilage. It serves as a significant biomarker for bone resorption and has garnered attention in various fields of biomedical research due to its implications in bone health, disease states, and therapeutic responses. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound is formed through the enzymatic action of lysyl oxidase on collagen molecules. It exists as a trivalent cross-link in mature collagen fibers, contributing to the structural integrity and mechanical properties of bone and connective tissues. The formation of this compound is crucial for maintaining bone strength and resilience against fractures.

The biological activity of this compound can be understood through its role in collagen cross-linking:

- Cross-Link Formation : this compound is synthesized from lysine residues in collagen through oxidative deamination. This process is facilitated by lysyl oxidase (LOX), which converts telopeptide lysine into reactive allysines, essential for cross-linking.

- Mechanical Properties : The presence of this compound enhances the mechanical properties of bone. Studies have shown that increased levels of this compound correlate with improved tensile strength and elasticity in bone tissues .

Exercise and this compound Levels

A study investigated the effects of exercise on this compound levels in growing mice. The results indicated that exercise significantly increased this compound cross-linking, counteracting the effects of β-aminopropionitrile (BAPN), a known inhibitor of LOX. This suggests that mechanical loading through exercise promotes the formation of mature collagen cross-links, thereby improving bone quality .

Urinary Excretion as a Biomarker

This compound is frequently measured in urine as a biomarker for bone resorption. A comparative study assessed urinary levels of this compound and deoxythis compound (DPD) across different populations:

- Healthy Controls vs. Disease States : In sickle cell disease patients, urinary PYD levels were significantly elevated during painful crises compared to asymptomatic periods, indicating increased bone resorption associated with disease activity .

- Variability in Measurements : Variations in urinary PYD levels were noted across different laboratories, emphasizing the need for standardized measurement techniques to ensure reliability in clinical settings .

Osteogenesis Imperfecta (OI)

Research has highlighted the role of this compound as a potential biomarker for osteogenesis imperfecta (OI), a genetic disorder characterized by fragile bones. Elevated levels of PYD have been associated with increased bone fragility and susceptibility to fractures in OI patients, suggesting that monitoring PYD could aid in assessing disease severity and treatment efficacy .

Infliximab Therapy

In another study focusing on rheumatoid arthritis patients undergoing infliximab therapy, changes in urinary PYD levels were monitored to evaluate treatment response. Results indicated that effective therapy was associated with decreased PYD excretion, correlating with reduced bone resorption and improved clinical outcomes .

Data Tables

属性

IUPAC Name |

(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXYLLJXMAEMT-SAXRGWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63800-01-1 | |

| Record name | Pyridinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63800-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。